molecular formula C20H32N2 B10883443 1-(4-Ethylbenzyl)-4-(4-methylcyclohexyl)piperazine

1-(4-Ethylbenzyl)-4-(4-methylcyclohexyl)piperazine

Cat. No.: B10883443
M. Wt: 300.5 g/mol
InChI Key: UNEQEEVPWCOSSZ-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzyl)-4-(4-methylcyclohexyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a 4-ethylbenzyl group and a 4-methylcyclohexyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylbenzyl)-4-(4-methylcyclohexyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzyl chloride with 4-methylcyclohexylamine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylbenzyl)-4-(4-methylcyclohexyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the original substituents.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylbenzyl)-4-(4-methylcyclohexyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylbenzyl)-4-(4-methylcyclohexyl)piperazine involves its interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A simpler analog with a benzyl group instead of the 4-ethylbenzyl and 4-methylcyclohexyl groups.

    1-(4-Methylbenzyl)piperazine: Similar structure but with a 4-methylbenzyl group instead of the 4-ethylbenzyl group.

    1-(4-Ethylbenzyl)piperazine: Lacks the 4-methylcyclohexyl group.

Uniqueness

1-(4-Ethylbenzyl)-4-(4-methylcyclohexyl)piperazine is unique due to the presence of both the 4-ethylbenzyl and 4-methylcyclohexyl groups, which can impart distinct chemical and biological properties compared to its simpler analogs. These structural features may influence its binding affinity, selectivity, and overall activity in various applications.

Properties

Molecular Formula

C20H32N2

Molecular Weight

300.5 g/mol

IUPAC Name

1-[(4-ethylphenyl)methyl]-4-(4-methylcyclohexyl)piperazine

InChI

InChI=1S/C20H32N2/c1-3-18-6-8-19(9-7-18)16-21-12-14-22(15-13-21)20-10-4-17(2)5-11-20/h6-9,17,20H,3-5,10-16H2,1-2H3

InChI Key

UNEQEEVPWCOSSZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCC(CC3)C

Origin of Product

United States

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